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Compound of Interest

Compound Name: Galaxolide

Cat. No.: B129953

A comprehensive review of the No-Observed-Adverse-Effect-Level (NOAEL) for developmental
toxicity of the synthetic fragrances Galaxolide (HHCB) and AHTN, detailing experimental
methodologies and potential signaling pathways.

This guide provides a comparative analysis of the developmental toxicity profiles of two widely
used synthetic musks, Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-
y-2-benzopyran) and AHTN (6-acetyl-1,1,2,4,4,7-hexamethyltetraline). The primary focus is on
the No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity as determined in
key regulatory-guideline-based studies. Detailed experimental protocols and an exploration of
the potential underlying signaling pathways are presented to provide a comprehensive
resource for researchers, scientists, and professionals in drug development and chemical
safety assessment.

Quantitative Overview of Developmental Toxicity

A pivotal study conducted by Christian et al. (1999) evaluated the developmental toxicity of
Galaxolide and AHTN in Sprague-Dawley rats. The results from this study provide the core
data for comparing the NOAELSs of these two substances.
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Developmental Basis for
Maternal NOAEL
Compound NOAEL Developmental
(mglkgl/day)
(mgl/kg/day) LOAEL
Axial skeletal
) malformations
Galaxolide (HHCB) 50[1] 150[1]
observed at 500
mg/kg/day.[1]
No adverse effects on
embryo-fetal viability,
rowth, or morpholo
AHTN 5[1] 50[1] g pretogy

were observed at the
highest dose tested
(50 mg/kg/day).

Experimental Protocols

The developmental toxicity studies for both Galaxolide and AHTN were conducted in
accordance with protocols consistent with the OECD Test Guideline 414 for Prenatal
Developmental Toxicity Studies. This guideline is designed to provide information on the effects
of prenatal exposure on the pregnant test animal and the developing organism.

Study Design

A standardized experimental workflow was employed for the evaluation of both Galaxolide and
AHTN, as depicted in the following diagram.
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Pre-Treatment Phase

Selection of healthy, time-mated female Sprague-Dawley rats

.

Random allocation to control and dose groups (25 rats/group)

l Treatment Phase

Daily oral gavage administration from Gestation Day 7 to 17

l

Daily clinical observation for signs of maternal toxicity L Regular measurement of body weight and food consumption

Post-Treatment &iEvaluation Phase

Caesarean section on Gestation Day 20

.

Examination of uterine contents (corpora lutea, implantations, resorptions, fetal viability)

.

External, visceral, and skeletal examination of fetuses

Click to download full resolution via product page

Diagram 1: Experimental Workflow for Developmental Toxicity Studies.

Key Parameters of the Experimental Protocol:
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Test Species: Sprague-Dawley rats.

Group Size: 25 pregnant females per dose group.

Administration Route: Oral gavage.

Vehicle: Corn oil.

Exposure Period: Gestation days 7 through 17.

Dose Levels:

o Galaxolide: 0, 50, 150, and 500 mg/kg/day.

o AHTN: 0, 5, 15, and 50 mg/kg/day.

Maternal Assessments:

o Dalily clinical observations for signs of toxicity (e.g., changes in fur, activity, and
secretions).

o Weekly body weight and food consumption measurements.

o Post-mortem examination of the uterus for number of corpora lutea, implantation sites,
and resorptions.

o Developmental Assessments:
o Number of live and dead fetuses.
o Fetal body weight.
o External examination of all fetuses for gross abnormalities.
o Visceral examination of a subset of fetuses for internal organ malformations.

o Skeletal examination of a subset of fetuses for ossification and structural abnormalities of
the skull, spine, ribs, and limbs.
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Potential Sighaling Pathways in Developmental
Toxicity

The precise molecular mechanisms by which Galaxolide and AHTN may induce
developmental toxicity are not fully elucidated. However, existing toxicological data suggest the
involvement of distinct signaling pathways.

Galaxolide and Estrogen Receptor Signhaling

Galaxolide has been reported to possess anti-estrogenic properties. Estrogen signaling is
crucial for the normal development of various organ systems, including the skeleton. Disruption
of this pathway could potentially lead to developmental abnormalities. The anti-estrogenic
activity of Galaxolide may involve competitive binding to the estrogen receptor (ER), thereby
inhibiting the transcriptional activation of estrogen-responsive genes that are essential for
normal developmental processes.
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Diagram 2: Potential Anti-Estrogenic Mechanism of Galaxolide.

AHTN and MAPK Signaling Pathway

For AHTN, some evidence suggests a potential interaction with the Mitogen-Activated Protein
Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of a wide range of
cellular processes, including proliferation, differentiation, and apoptosis, all of which are
fundamental to embryonic and fetal development. Perturbation of this pathway can lead to a
variety of developmental defects. While the specific link to reduced fetal weight has not been
definitively established for AHTN, disruption of MAPK signaling is a plausible mechanism for
altered cell growth and proliferation during development.
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MAPK Signaling Pathway in Development
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Diagram 3: Potential Interaction of AHTN with the MAPK Signaling Pathway.
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Conclusion

Based on the available data from a key developmental toxicity study in rats, Galaxolide has a
developmental NOAEL of 150 mg/kg/day, with axial skeletal malformations being the critical
effect at a higher dose. In contrast, AHTN did not induce any developmental toxicity at the
highest dose tested, resulting in a developmental NOAEL of 50 mg/kg/day. The maternal
toxicity NOAEL was lower for AHTN (5 mg/kg/day) compared to Galaxolide (50 mg/kg/day).

The potential mechanisms underlying these toxicities may differ, with evidence pointing towards
anti-estrogenic activity for Galaxolide and potential MAPK pathway disruption for AHTN.
Further research is warranted to fully elucidate the specific molecular initiating events and
adverse outcome pathways for the developmental toxicity of these compounds. This
comparative guide provides a foundational understanding for researchers and professionals
involved in the safety assessment of fragrance ingredients and other xenobiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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